Glabrone
Overview
Description
Mechanism of Action
Target of Action
Glabrone, a natural compound found in licorice, has been identified to interact with several targets. The primary targets of this compound are UDP-glucuronosyltransferase 1A9 (UGT1A9) , PTEN , and MAP3K8 . UGT1A9 plays a crucial role in the metabolism and elimination of therapeutic drugs through glucuronidation . PTEN and MAP3K8 are associated with various cellular processes, including cell growth and survival .
Mode of Action
This compound interacts with its targets in a specific manner. It acts as a probe substrate for UGT1A9, a key enzyme involved in drug metabolism . In addition, this compound and other active compounds have been shown to bind to SARS-CoV-2 related targets, including the main protease (Mpro, also called 3CLpro), the spike protein (S protein), and the angiotensin-converting enzyme 2 (ACE2) .
Biochemical Pathways
It is known that this compound’s interaction with ugt1a9 influences the glucuronidation process, a major pathway in drug metabolism . Furthermore, its interaction with SARS-CoV-2 related targets suggests a potential role in viral infection pathways .
Pharmacokinetics
It has been identified as a substrate for ugt1a9, suggesting that it undergoes glucuronidation, a key metabolic process
Result of Action
This compound’s action results in molecular and cellular effects. Its interaction with UGT1A9 can influence the metabolism of certain drugs, potentially affecting their efficacy and safety . Moreover, its binding to SARS-CoV-2 related targets suggests potential antiviral activity .
Action Environment
It is known that gene-environment interactions can significantly impact the effectiveness of therapeutic compounds . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence this compound’s action.
Biochemical Analysis
Biochemical Properties
Glabrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing the antioxidant capacity of cells . These interactions highlight the potential of this compound as a modulator of biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound modulates the activity of key signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Furthermore, this compound affects gene expression by regulating the transcription of genes involved in oxidative stress and apoptosis . These cellular effects underscore the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activation of the main protease (Mpro) and the spike protein (S-protein) of SARS-CoV-2, thereby inhibiting viral replication . Additionally, this compound interacts with the PTEN and MAP3K8 proteins, reducing inflammation and apoptosis . These molecular interactions elucidate the mechanism by which this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . These temporal effects highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . For instance, this compound modulates the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular antioxidant capacity . These interactions highlight the role of this compound in regulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with transporters involved in the uptake and efflux of flavonoids, influencing its localization and accumulation . Additionally, this compound binds to specific proteins that facilitate its transport to target sites within cells . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for the precise regulation of its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glabrone can be synthesized through various methods, including the use of plant glucuronosyltransferase UGT88D1 . The synthetic route involves the preparation of this compound 7-O-glucuronide, which is identified by nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Glycyrrhiza glabra roots. The roots undergo pre-processing procedures such as roasting, honey-roasting, and fermentation, which significantly alter the composition of the extracts . These processes are followed by comprehensive metabolic profiling using ultra-performance liquid chromatography coupled with mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Glabrone undergoes various chemical reactions, including:
Oxidation: Reaction with hydroxyl radicals, resulting in a half-life of approximately 0.037 days.
Reduction: Not commonly reported for this compound.
Substitution: Involves the formation of glucuronides, such as this compound 7-O-glucuronide.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals.
Substitution: Plant glucuronosyltransferase UGT88D1 for glucuronidation.
Major Products Formed
Oxidation: Various oxidized derivatives.
Substitution: This compound 7-O-glucuronide.
Scientific Research Applications
Glabrone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Glabridin: Another isoflavone from Glycyrrhiza glabra with similar anti-inflammatory and antioxidant properties.
Glycyrrhizin: A triterpene saponin from Glycyrrhiza glabra known for its antiviral and anti-inflammatory activities.
Uniqueness
Glabrone is unique due to its specific binding to peroxisome proliferator-activated receptor gamma and its potent anti-influenza activity . Unlike glabridin and glycyrrhizin, this compound has been identified as a specific probe substrate for UDP-glucuronosyltransferase 1A9, making it valuable in drug metabolism studies .
Properties
IUPAC Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMVFWKLOZOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208714 | |
Record name | Morusin hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glabrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60008-02-8 | |
Record name | Glabrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morusin hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morusin hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLABRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glabrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
Record name | Glabrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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